molecular formula C10H10ClN3 B2577181 (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile CAS No. 1092346-79-6

(2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B2577181
CAS No.: 1092346-79-6
M. Wt: 207.66
InChI Key: UWEOWBUTVRKGGW-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a chloropyridine moiety and a dimethylamino group, which are known to impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with dimethylamine and a suitable nitrile source under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the enamine intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Common solvents used in industrial synthesis include dimethylformamide (DMF) and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the chloropyridine and dimethylamino groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The chloropyridine moiety may bind to enzyme active sites or receptor proteins, while the dimethylamino group can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(6-chloropyridin-3-yl)-3-(methylamino)prop-2-enenitrile: Similar structure with a methylamino group instead of a dimethylamino group.

    (2Z)-2-(6-chloropyridin-3-yl)-3-(ethylamino)prop-2-enenitrile: Similar structure with an ethylamino group instead of a dimethylamino group.

    (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enamide: Similar structure with an amide group instead of a nitrile group.

Uniqueness

The uniqueness of (2Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the chloropyridine and dimethylamino groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-14(2)7-9(5-12)8-3-4-10(11)13-6-8/h3-4,6-7H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEOWBUTVRKGGW-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.